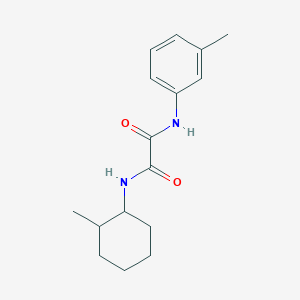
N-(2-methylcyclohexyl)-N'-(3-methylphenyl)ethanediamide
Overview
Description
N-(2-methylcyclohexyl)-N'-(3-methylphenyl)ethanediamide (also known as AH7921) is a synthetic opioid analgesic drug that was first synthesized in 1993. It is a potent drug that has been found to have a high affinity for the mu-opioid receptor. AH7921 has been studied for its potential use as a pain reliever, but due to its high potency and potential for abuse, it has not been approved for medical use.
Mechanism of Action
AH7921 acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, resulting in the release of endogenous opioids such as endorphins. This leads to a reduction in pain perception.
Biochemical and Physiological Effects:
AH7921 has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
AH7921 has a number of advantages and limitations for use in lab experiments. Its high potency means that it can be used at low doses, which reduces the amount of drug needed for experiments. However, its potential for abuse and lack of medical approval means that it may not be suitable for all experiments.
Future Directions
There are a number of potential future directions for research on AH7921. One area of interest is its potential use as a pain reliever. Further research is needed to determine its efficacy and safety for this use. Another area of interest is its potential as a treatment for addiction. AH7921 has been found to have a lower potential for addiction than other opioids, and further research is needed to determine its effectiveness as a treatment for opioid addiction. Finally, research is needed to determine the long-term effects of AH7921 use, particularly with regards to its potential for abuse.
Scientific Research Applications
AH7921 has been studied extensively for its potential use as a pain reliever. It has been found to be highly effective in relieving pain, even at low doses. However, due to its high potency and potential for abuse, it has not been approved for medical use.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-6-5-8-13(10-11)17-15(19)16(20)18-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPULVJSAEQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-N'-(3-methylphenyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(benzylthio)-3,3-dimethyl-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4114399.png)
![methyl 4-ethyl-5-methyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4114412.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4114416.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4114422.png)
![N-(4-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4114425.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4114452.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4114457.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4114463.png)
![N-[1-(1-adamantyl)butyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114481.png)
![4-tert-butyl-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4114489.png)
![diisopropyl 5-({[(4-nitrophenyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4114494.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4114502.png)
![N-(2-methoxyethyl)-2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114512.png)
![1-cyclopropyl-7-(4-{[(2,4-dichlorobenzoyl)amino]carbonothioyl}-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4114518.png)